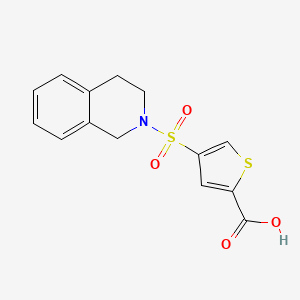

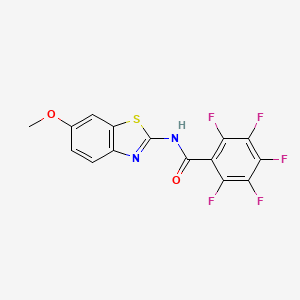

![molecular formula C25H25N3O B4629793 2-氰基-3-[1-(2,3-二甲苯基)-2,5-二甲基-1H-吡咯-3-基]-N-(2-甲苯基)丙烯酰胺](/img/structure/B4629793.png)

2-氰基-3-[1-(2,3-二甲苯基)-2,5-二甲基-1H-吡咯-3-基]-N-(2-甲苯基)丙烯酰胺

描述

Synthesis Analysis

The synthesis of related 2-cyano acrylamide compounds involves condensation reactions under specific conditions. For example, Kariuki et al. (2022) describe the synthesis of a similar compound through condensation of equimolar equivalents of specific carbaldehyde and cyanoacetamide in boiling ethanol under basic conditions, achieving a high yield of 90% (Kariuki et al., 2022).

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using techniques like NMR spectroscopy and single crystal X-ray diffraction. Studies, such as the one by Quiroga et al. (2010), provide insights into the electronic polarization and pi-pi stacking interactions in the crystal structures of similar acrylamides (Quiroga et al., 2010).

Chemical Reactions and Properties

Chemical reactivity analyses of related compounds demonstrate various intra and intermolecular interactions, as well as electrophilic characteristics. Singh et al. (2013) carried out a detailed analysis, revealing strong electrophilic behavior and multiple interactions in a dimer form of a related compound (Singh et al., 2013).

Physical Properties Analysis

Physical properties, such as photoluminescence and piezochromism, have been investigated. Singh et al. (2014) analyzed a similar ethyl acrylate compound, highlighting its photoluminescence behavior in the yellow region and detailing the binding energy of dimer formation (Singh et al., 2014).

Chemical Properties Analysis

The chemical properties, particularly regarding antioxidant and anti-inflammatory activities, have been a focus for compounds within this chemical family. Madhavi et al. (2017) synthesized and evaluated novel compounds for their in vitro antioxidant and in vivo anti-inflammatory activities, showing significant potential (Madhavi et al., 2017).

科学研究应用

太阳能电池应用的分子工程

一项研究专注于用于太阳能电池应用的新型有机敏化剂,其中经过功能化的非对称有机敏化剂在锚定到 TiO2 薄膜上时表现出较高的入射光子到电流转换效率。该研究利用了在分子水平上进行工程设计的具有供体、导电和锚定基团的分子,在标准 AM 1.5 阳光下展示了 8.01% 的整体转换效率。此项研究有助于开发高效的太阳能转换技术 (Kim 等人,2006)。

新型茚满-酰胺取代衍生物的抗氧化活性

另一个应用涉及从 2-氰基-N-(2,3-二氢-1H-5-茚并烯基)-3-(二甲氨基)丙烯酰胺合成含有吡唑、嘧啶、稠合嘧啶、稠合吡啶和 2-吡酮衍生物的新型茚满-酰胺。对这些化合物进行了抗氧化活性研究,突出了此类衍生物在开发针对氧化应激相关疾病的治疗方法中的重要性 (Mohamed & El-Sayed,2019)。

合成和除草活性

关于合成 2-氰基-3-(2-氯噻唑-5-基)甲基氨基丙烯酸酯作为 PSII 电子传输的除草剂抑制剂的研究表明此类化合物在农业应用中的潜力。这些化合物表现出良好的除草活性,特别是 (Z)-乙氧基乙基 2-氰基-3-异丙基-3-(2-氯噻唑-5-基)甲基氨基丙烯酸酯,即使在低剂量下也表现出优异的除草活性,标志着一种新型除草剂 (Wang 等人,2004)。

嘧啶并吡唑衍生物的抗肿瘤活性

新型嘧啶并吡唑衍生物的合成及其对 HepG2 细胞系的抗肿瘤活性评价证明了这些化合物在癌症研究中的潜力。选定的合成化合物表现出显着的体外抗肿瘤活性,强调了开发新的癌症治疗药物的重要性 (Fahim 等人,2019)。

机械致变色性质

一项关于 3-芳基-2-氰基丙烯酰胺衍生物的机械致变色性质的研究阐述了不同堆叠模式对其光学性质的影响。此类研究提供了对具有传感、成像和信息存储潜在应用的材料的开发的见解,其中荧光性质可以通过机械刺激进行调节 (Song 等人,2015)。

属性

IUPAC Name |

(Z)-2-cyano-3-[1-(2,3-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O/c1-16-10-8-12-24(19(16)4)28-18(3)13-21(20(28)5)14-22(15-26)25(29)27-23-11-7-6-9-17(23)2/h6-14H,1-5H3,(H,27,29)/b22-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGRHQDCUFBVIC-HMAPJEAMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=CC(=C2C)C=C(C#N)C(=O)NC3=CC=CC=C3C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)N2C(=CC(=C2C)/C=C(/C#N)\C(=O)NC3=CC=CC=C3C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-cyano-3-[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[1-(2-furyl)ethylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B4629716.png)

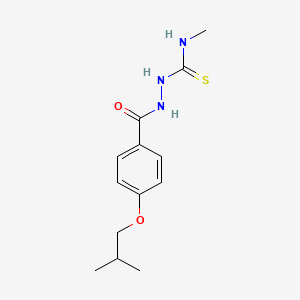

![3-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4629729.png)

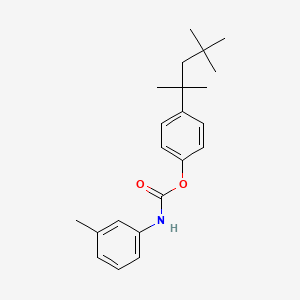

![5-[3-chloro-4-(2-propyn-1-yloxy)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4629736.png)

![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B4629748.png)

![4-methoxy-N-[2-(4-methoxyphenoxy)-1-methylethyl]benzenesulfonamide](/img/structure/B4629766.png)

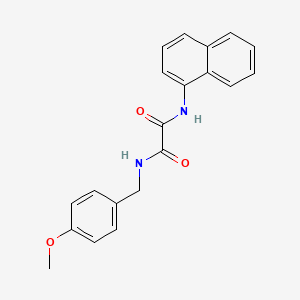

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4629773.png)

![ethyl 5-(4-chlorophenyl)-2-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4629786.png)

![4-[(4-fluorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4629805.png)

![N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide](/img/structure/B4629809.png)